molecular formula C21H17FN6 B357433 2-(4-FLUOROPHENYL)-8,9-DIMETHYL-7-(4-PYRIDYLMETHYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE CAS No. 921069-58-1

2-(4-FLUOROPHENYL)-8,9-DIMETHYL-7-(4-PYRIDYLMETHYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE

Cat. No.: B357433
CAS No.: 921069-58-1
M. Wt: 372.4g/mol
InChI Key: BZCRQZMDFOIVEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-FLUOROPHENYL)-8,9-DIMETHYL-7-(4-PYRIDYLMETHYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core, substituted with a 4-fluorophenyl group, two methyl groups, and a pyridinylmethyl group

Chemical Reactions Analysis

2-(4-FLUOROPHENYL)-8,9-DIMETHYL-7-(4-PYRIDYLMETHYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(4-FLUOROPHENYL)-8,9-DIMETHYL-7-(4-PYRIDYLMETHYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE primarily involves the inhibition of CDK2. This compound binds to the active site of CDK2, preventing its interaction with cyclin A2, which is essential for cell cycle progression . The inhibition of CDK2 leads to cell cycle arrest and apoptosis in cancer cells, making it a promising anticancer agent .

Comparison with Similar Compounds

Similar compounds to 2-(4-FLUOROPHENYL)-8,9-DIMETHYL-7-(4-PYRIDYLMETHYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE include other triazolopyrimidine derivatives such as:

These compounds share similar structural features and biological activities, but this compound stands out due to its specific substitution pattern and potent CDK2 inhibitory activity .

Properties

CAS No.

921069-58-1

Molecular Formula

C21H17FN6

Molecular Weight

372.4g/mol

IUPAC Name

4-(4-fluorophenyl)-11,12-dimethyl-10-(pyridin-4-ylmethyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C21H17FN6/c1-13-14(2)27(11-15-7-9-23-10-8-15)20-18(13)21-25-19(26-28(21)12-24-20)16-3-5-17(22)6-4-16/h3-10,12H,11H2,1-2H3

InChI Key

BZCRQZMDFOIVEF-UHFFFAOYSA-N

SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=C(C=C4)F)CC5=CC=NC=C5)C

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=C(C=C4)F)CC5=CC=NC=C5)C

Origin of Product

United States

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